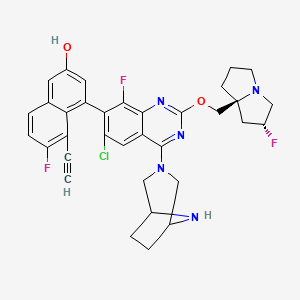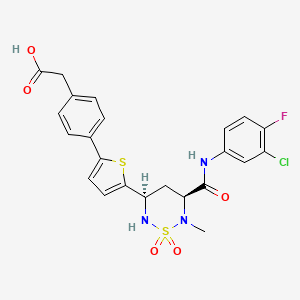
Hbv-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-6 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is known for its ability to inhibit the replication of HBV, making it a promising candidate for antiviral drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-6 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous flow systems, and stringent quality control measures to maintain the consistency and quality of the compound. The industrial production methods also focus on minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
Hbv-IN-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.
科学的研究の応用
Hbv-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: The compound is utilized in biological studies to understand its interaction with viral proteins and its effect on viral replication.
Medicine: this compound is being investigated for its potential as an antiviral drug for the treatment of HBV infections. Clinical trials are ongoing to evaluate its safety and efficacy.
Industry: The compound is used in the pharmaceutical industry for the development of new antiviral therapies and as a reference standard in quality control processes.
作用機序
The mechanism of action of Hbv-IN-6 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the replication of the viral genome, thereby reducing the viral load in infected cells. The molecular pathways involved include the inhibition of reverse transcription and the synthesis of viral DNA .
類似化合物との比較
Hbv-IN-6 is compared with other similar compounds to highlight its uniqueness and advantages. Some of the similar compounds include:
Tenofovir: Another antiviral agent used for HBV treatment, which has a different mechanism of action and resistance profile.
Lamivudine: An older antiviral drug with a higher risk of developing resistance compared to this compound.
The uniqueness of this compound lies in its specific inhibition of HBV polymerase and its potential to overcome resistance issues associated with other antiviral agents.
特性
分子式 |
C23H21ClFN3O5S2 |
|---|---|
分子量 |
538.0 g/mol |
IUPAC名 |
2-[4-[5-[(3R,5S)-5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]thiophen-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C23H21ClFN3O5S2/c1-28-19(23(31)26-15-6-7-17(25)16(24)11-15)12-18(27-35(28,32)33)21-9-8-20(34-21)14-4-2-13(3-5-14)10-22(29)30/h2-9,11,18-19,27H,10,12H2,1H3,(H,26,31)(H,29,30)/t18-,19+/m1/s1 |
InChIキー |
MEHHLDWOSUGAEW-MOPGFXCFSA-N |
異性体SMILES |
CN1[C@@H](C[C@@H](NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |
正規SMILES |
CN1C(CC(NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





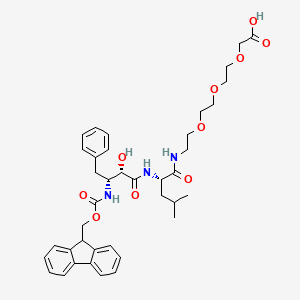
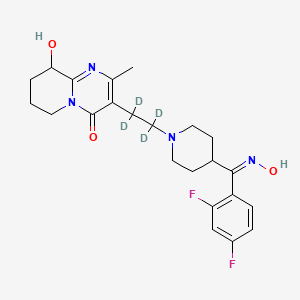
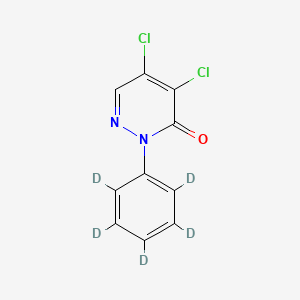

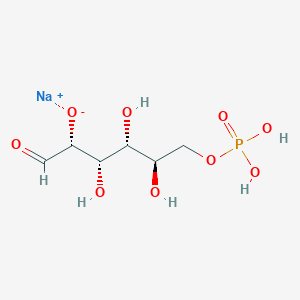



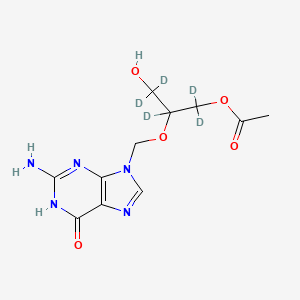
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
